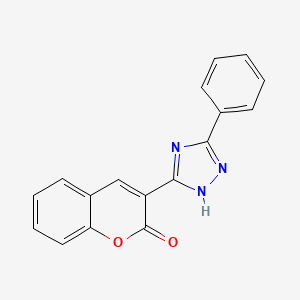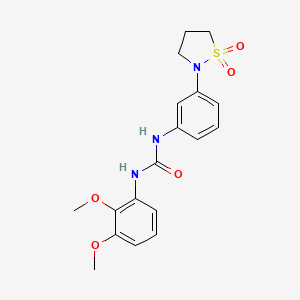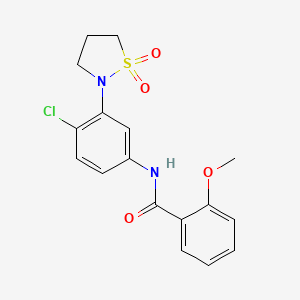
Benzhydryldiethylphosphonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl benzhydrylphosphonate is an organophosphorus compound with the molecular formula C17H21O3P It is a phosphonate ester, characterized by the presence of a benzhydryl group attached to the phosphorus atom
Wissenschaftliche Forschungsanwendungen
Diethyl benzhydrylphosphonate has several applications in scientific research:
Organic Synthesis: It serves as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug or a pharmacophore in the development of new therapeutic agents.
Biological Studies: It is used in studies related to enzyme inhibition and protein phosphorylation.
Industrial Applications: Diethyl benzhydrylphosphonate is employed in the production of flame retardants, plasticizers, and other specialty chemicals.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It’s important to note that the compound’s interaction with its targets and any resulting changes would be subject to further scientific investigation .
Biochemical Pathways
This suggests that Diethyl Benzhydrylphosphonate may interact with similar pathways, but more research is needed to confirm this .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Biochemische Analyse
Biochemical Properties
It is known to be involved in the synthesis of 3,5-dihydroxy-4-isopropylstilbene, a compound used for the treatment of skin disorders . It also plays a role in the synthesis of natural cytotoxic marine products of polyketide origin via intramolecular Diels-Alder reactions .
Cellular Effects
It is known that phosphonates, a class of compounds to which Diethyl benzhydrylphosphonate belongs, can mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that Diethyl benzhydrylphosphonate could have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the synthesis of certain compounds via specific reactions
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Diethyl benzhydrylphosphonate in laboratory settings. It is known that the compound is stable when sealed and stored in dry conditions at room temperature .
Metabolic Pathways
It is known that phosphonates can inhibit metabolic enzymes , suggesting that Diethyl benzhydrylphosphonate could interact with various enzymes or cofactors in metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl benzhydrylphosphonate can be synthesized through a palladium-catalyzed cross-coupling reaction between benzhydryl halides and diethyl phosphite. The reaction typically employs palladium acetate as the catalyst and a phosphine ligand such as Xantphos. The reaction is carried out under an inert atmosphere, often using anhydrous solvents like tetrahydrofuran or toluene, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods: In an industrial setting, the synthesis of diethyl benzhydrylphosphonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl benzhydrylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or phosphines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides or phosphines.
Substitution: Substituted benzhydryl phosphonates.
Vergleich Mit ähnlichen Verbindungen
Diethyl benzylphosphonate: Similar in structure but with a benzyl group instead of a benzhydryl group.
Diethyl phenylphosphonate: Contains a phenyl group attached to the phosphorus atom.
Diethyl methylphosphonate: Features a methyl group instead of a benzhydryl group.
Uniqueness: Diethyl benzhydrylphosphonate is unique due to the presence of the benzhydryl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Eigenschaften
IUPAC Name |
[diethoxyphosphoryl(phenyl)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21O3P/c1-3-19-21(18,20-4-2)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSCLSTYANOQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)C2=CC=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495549.png)



![5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2495558.png)





![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2495565.png)

![Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2495568.png)
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B2495569.png)
